Glycylproline

Description

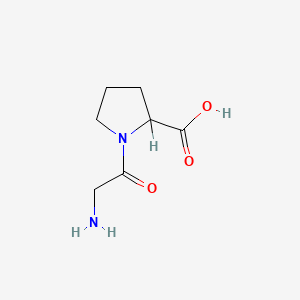

Structure

3D Structure

Properties

IUPAC Name |

1-(2-aminoacetyl)pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O3/c8-4-6(10)9-3-1-2-5(9)7(11)12/h5H,1-4,8H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZNQNBZMBZJQJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)CN)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40862381 | |

| Record name | Glycylproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40862381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118203-80-8, 704-15-4, 114681-11-7 | |

| Record name | N-Glycyl-DL-proline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118203808 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycylproline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97929 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycylproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40862381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-GLYCYL-DL-PROLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1TA6DL3YKT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Biological Nexus of Glycylproline: A Technical Guide for Researchers

An In-depth Exploration of the Dipeptide's Core Functions, Signaling Roles, and Therapeutic Potential

Introduction

Glycylproline (Gly-Pro) is a dipeptide composed of the amino acids glycine (B1666218) and proline. Traditionally recognized as a metabolic byproduct of collagen breakdown, emerging research has illuminated its multifaceted biological roles far beyond simple protein catabolism. This technical guide provides a comprehensive overview of the core biological functions of this compound, its involvement in critical signaling pathways, and its burgeoning potential in drug development. Tailored for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, presenting quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions to facilitate a deeper understanding and inspire future investigation.

Core Biological Functions

This compound's biological significance is primarily rooted in its role as a key substrate in several enzymatic pathways and as a signaling molecule. Its functions can be broadly categorized into collagen metabolism, enzymatic regulation, and neuroactivity.

A Central Role in Collagen Metabolism

This compound is a principal end product of the degradation of collagen, the most abundant protein in the extracellular matrix (ECM).[1][2] The continuous remodeling of the ECM is crucial for tissue development, maintenance, and repair.[3] The breakdown of collagen releases various peptides, including this compound.

The clearance of this compound is critically dependent on the cytosolic metalloenzyme prolidase (PEPD) (EC 3.4.13.9). Prolidase specifically hydrolyzes the peptide bond between an N-terminal amino acid and a C-terminal proline or hydroxyproline (B1673980) residue, with a high affinity for this compound.[4][5][6] This enzymatic action releases glycine and proline, which are then available for the synthesis of new collagen and other proteins, thus completing the collagen recycling pathway.[4]

Prolidase Deficiency: A rare autosomal recessive disorder, prolidase deficiency, is characterized by the inability to efficiently hydrolyze this compound and other X-proline dipeptides.[7][8] This leads to a massive accumulation and urinary excretion of these dipeptides.[1][9] The clinical manifestations of prolidase deficiency, including chronic skin ulcers, recurrent infections, and skeletal abnormalities, underscore the importance of this compound metabolism in maintaining tissue integrity.[1][10]

Interaction with Dipeptidyl Peptidase IV (DPP4)

This compound serves as a substrate for Dipeptidyl Peptidase IV (DPP4) , also known as CD26.[11] DPP4 is a transmembrane serine protease that cleaves X-proline dipeptides from the N-terminus of polypeptides.[12][13] This enzymatic activity is crucial for the regulation of various physiological processes, including glucose homeostasis and immune responses.[4][14]

The interaction between this compound and DPP4 has significant implications for immune modulation. A recent study on convalescent COVID-19 patients revealed that elevated levels of this compound were associated with a rapid decline in SARS-CoV-2 specific antibodies.[11] This effect was linked to DPP4 activity, as inhibition of DPP4 counteracted the negative impact of this compound on antibody production.[11][15] This suggests that this compound, through its interaction with DPP4, may play a role in regulating humoral immunity.

Neuroactive Properties and the Role of Cyclic this compound (cGP)

This compound and its cyclic form, cyclo(Gly-Pro) (cGP) , have demonstrated significant neuroactive and neuroprotective properties.[16][17] cGP is an endogenous metabolite of insulin-like growth factor-1 (IGF-1) and can cross the blood-brain barrier.[18]

The primary neuroprotective mechanism of cGP involves the modulation of the IGF-1 signaling pathway .[1][17][19] cGP competitively binds to IGF-binding protein-3 (IGFBP-3), a major carrier protein of IGF-1 in the circulation.[20][21][22] This competitive binding displaces IGF-1 from the IGF-1/IGFBP-3 complex, thereby increasing the bioavailability of free IGF-1 to activate its receptor (IGF-1R) and initiate downstream pro-survival signaling cascades.[1][19] By normalizing IGF-1 function, cGP can protect neurons from ischemic and excitotoxic damage.[9]

Quantitative Data

The concentration of this compound in biological fluids is a critical parameter for understanding its physiological and pathological roles. Below are tables summarizing available quantitative data.

| Biological Fluid | Condition | Concentration Range | Reference |

| Urine | Normal | 0 - 18.9 nmol/mg Creatinine | [20] |

| Prolidase Deficiency | ~100-fold increase vs. controls | [9] | |

| Plasma | Normal | Not consistently detected | [10] |

| Prolidase Deficiency | ~30-fold increase vs. controls | [9] | |

| Healthy Males | 211 µM (Glycine) | [23] | |

| Healthy Females | 248 µM (Glycine) | [23] | |

| Cerebrospinal Fluid (CSF) | - | Data not readily available |

Table 1: this compound Concentrations in Human Biological Fluids.

| Enzyme | Substrate | Km | kcat | Reference |

| Prolidase | This compound | Varies with pH | Bell-shaped pH dependence | [24] |

| DPP4 | Gly-Pro-pNA | - | - | [22] |

Table 2: Enzyme Kinetic Parameters for this compound Metabolism. Note: Specific kinetic values for this compound with human prolidase and DPP4 are not consistently reported across the literature and can be highly dependent on assay conditions.

Signaling Pathways

The biological functions of this compound are mediated through its interaction with key signaling pathways. The following diagrams, generated using Graphviz, illustrate these interactions.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's biological functions.

Measurement of Prolidase Activity

Principle: This assay measures the amount of proline released from the enzymatic hydrolysis of this compound by prolidase. The released proline is then quantified colorimetrically using Chinard's reagent (acid ninhydrin).

Materials:

-

This compound (substrate)

-

Tris-HCl buffer (pH 7.8)

-

Manganese chloride (MnCl₂)

-

Trichloroacetic acid (TCA)

-

Chinard's reagent (ninhydrin in acetic acid and phosphoric acid)

-

L-proline (for standard curve)

-

Spectrophotometer

Procedure:

-

Enzyme Activation: Pre-incubate the enzyme sample (e.g., erythrocyte lysate) with Tris-HCl buffer containing MnCl₂ at 37°C for 30 minutes to ensure maximal activation of prolidase.

-

Enzymatic Reaction: Initiate the reaction by adding a known concentration of this compound to the activated enzyme solution. Incubate at 37°C for a defined period (e.g., 60 minutes).

-

Reaction Termination: Stop the reaction by adding TCA to precipitate proteins. Centrifuge to pellet the precipitated protein.

-

Colorimetric Detection: Take an aliquot of the supernatant and add Chinard's reagent. Heat the mixture at 100°C for 60 minutes. Cool the samples on ice.

-

Quantification: Measure the absorbance of the samples at 515 nm using a spectrophotometer.

-

Standard Curve: Prepare a standard curve using known concentrations of L-proline to determine the concentration of proline released in the enzymatic reaction.

-

Calculation: Express prolidase activity as nmol of proline released per hour per milligram of protein.

Reference: [25]

In Vitro Neuroprotection Assay

Principle: This protocol assesses the ability of this compound or its analogs to protect cultured neurons from excitotoxicity induced by glutamate (B1630785) or other neurotoxic agents. Cell viability is typically measured using the MTT assay.

Materials:

-

Primary neuronal cell culture or a neuronal cell line (e.g., SH-SY5Y)

-

Cell culture medium and supplements

-

This compound or test compound

-

Glutamate or other neurotoxin

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (Dimethyl sulfoxide)

-

Plate reader

Procedure:

-

Cell Culture: Plate neurons in a 96-well plate at a suitable density and allow them to adhere and differentiate.

-

Treatment: Pre-treat the cells with various concentrations of this compound or the test compound for a specific duration (e.g., 24 hours).

-

Induction of Neurotoxicity: Expose the cells to a neurotoxic concentration of glutamate for a defined period (e.g., 24 hours). Include control wells with no treatment, vehicle control, and glutamate-only treatment.

-

MTT Assay:

-

Remove the treatment medium and add fresh medium containing MTT solution.

-

Incubate the plate at 37°C for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Remove the MTT solution and add DMSO to dissolve the formazan crystals.

-

-

Quantification: Measure the absorbance at 570 nm using a plate reader.

-

Data Analysis: Express cell viability as a percentage of the control (untreated) cells. A significant increase in cell viability in the this compound-treated groups compared to the glutamate-only group indicates a neuroprotective effect.

This compound in Drug Development

The unique biological activities of this compound and its derivatives have positioned them as promising candidates for therapeutic development.

-

Neurodegenerative Diseases: The neuroprotective effects of cGP, mediated through the normalization of IGF-1 signaling, suggest its potential for treating conditions like Alzheimer's disease, Parkinson's disease, and stroke.[11][16][21] Preclinical studies have shown that cGP can improve cognitive function and reduce neuronal damage in animal models of these diseases.[18]

-

Immunomodulation: The discovery of this compound's role in modulating antibody responses via DPP4 opens new avenues for therapeutic intervention in infectious diseases and autoimmune disorders.[11][15] DPP4 inhibitors, already used in the treatment of type 2 diabetes, may have broader applications based on their ability to counteract the effects of this compound.

-

Wound Healing: Given its central role in collagen metabolism, therapeutic strategies aimed at modulating this compound levels or prolidase activity could be explored for promoting wound healing and treating fibrotic conditions.

Conclusion

This compound, once considered a mere catabolite of collagen, is now recognized as a dipeptide with significant and diverse biological functions. Its roles in collagen recycling, enzymatic regulation through DPP4, and neuroprotection via its cyclic form highlight its importance in maintaining tissue homeostasis, immune function, and neuronal health. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers to further explore the intricate biology of this compound. Future investigations into its signaling pathways and the development of targeted therapeutics hold immense promise for addressing a range of pathological conditions. As our understanding of this multifaceted dipeptide continues to grow, so too will its potential to be harnessed for the advancement of human health.

References

- 1. Cyclic glycine-proline regulates IGF-1 homeostasis by altering the binding of IGFBP-3 to IGF-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Quantitative Metabolomic Profiling of Serum, Plasma, and Urine by 1H NMR Spectroscopy Discriminates between Patients with Inflammatory Bowel Disease and Healthy Individuals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Regulatory Peptide Pro-Gly-Pro Accelerates Neuroregeneration of Primary Neuroglial Culture after Mechanical Injury in Scratch Test - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glycoproteomics of the Extracellular Matrix: A Method for Intact Glycopeptide Analysis Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Case studies in current drug development: 'glycylcyclines' - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Clinical and biochemical characterization of a patient with prolidase deficiency, a rare disorder of collagen metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Neuroprotective effects of Gly-Pro-Glu, the N-terminal tripeptide of IGF-1, in the hippocampus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Proline Metabolism in Neurological and Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. PDB-101: Diabetes Mellitus: Diabetes Mellitus: undefined: DPP4 [pdb101.rcsb.org]

- 14. Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Plasma metabolome and cytokine profile reveal this compound modulating antibody fading in convalescent COVID-19 patients - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Cyclic glycine-proline regulates IGF-1 homeostasis by altering the binding of IGFBP-3 to IGF-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Cyclic Glycine-Proline (cGP) Normalises Insulin-Like Growth Factor-1 (IGF-1) Function: Clinical Significance in the Ageing Brain and in Age-Related Neurological Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 20. This compound - OMX Organic Metabolomics / Diagnostic Solutions - Lab Results explained | HealthMatters.io [healthmatters.io]

- 21. N-acetyl proline-glycine-proline: implications for neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 22. encyclopedia.pub [encyclopedia.pub]

- 23. Reduced plasma glycine concentration in healthy and chronically diseased older adults: a marker of visceral adiposity? - PMC [pmc.ncbi.nlm.nih.gov]

- 24. A Facile Method to Determine Prolidase Activity Using a Peptide-Specific Fluorometric Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 26. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]

Glycylproline's role in collagen metabolism and turnover

An In-depth Technical Guide on the Core Role of Glycylproline in Collagen Metabolism and Turnover

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (Gly-Pro), a dipeptide composed of glycine (B1666218) and proline, is a primary end-product of collagen degradation. Far from being an inert metabolite, Gly-Pro stands at the crossroads of collagen metabolism, influencing both the synthesis of new collagen and the degradation of existing matrix through complex enzymatic and signaling pathways. Its bioavailability and processing are critical for tissue homeostasis, wound healing, and are implicated in the pathophysiology of fibrotic diseases, cancer, and inflammatory conditions. This technical guide provides a comprehensive overview of the multifaceted role of Gly-Pro, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the core biological pathways involved.

The this compound Lifecycle: From Collagen Breakdown to Amino Acid Recycling

Collagen, the most abundant protein in mammals, is characterized by its unique triple helix structure, rich in glycine, proline, and hydroxyproline (B1673980) residues.[1][2][3] The constant remodeling of the extracellular matrix (ECM) involves the breakdown of mature collagen by proteases, such as matrix metalloproteinases (MMPs), which releases smaller peptide fragments. Among these fragments, the dipeptide Gly-Pro is a significant and recurring motif.

Once generated, Gly-Pro is primarily processed by the cytosolic enzyme prolidase (EC 3.4.13.9) . Prolidase specifically cleaves the peptide bond between glycine and proline, releasing these amino acids back into the cellular pool.[4][5] The resulting proline and glycine can then be reutilized for the synthesis of new procollagen (B1174764) chains, completing the recycling loop.[5] The clinical significance of this pathway is underscored by prolidase deficiency, a rare autosomal recessive disorder where impaired Gly-Pro hydrolysis leads to its massive urinary excretion and is associated with chronic ulcerative dermatitis and other connective tissue abnormalities.[4]

Gly-Pro Motif as a Target for Key Regulatory Enzymes

The Gly-Pro sequence is not only a product of degradation but also a specific recognition and cleavage site for a class of serine proteases, placing it at a critical regulatory node.

-

Fibroblast Activation Protein (FAP) : FAP is a type II transmembrane serine protease expressed on "activated" fibroblasts, particularly in cancer-associated stroma and healing wounds.[6] It exhibits strict endopeptidase specificity, preferentially cleaving after a Gly-Pro sequence.[6][7] This action is implicated in ECM remodeling during tumorigenesis, suggesting that FAP's processing of collagen-derived fragments or other proteins containing the Gly-Pro motif is a key event in cancer progression.[6]

-

Dipeptidyl Peptidase IV (DPP-IV) : A related protease, DPP-IV, is a major therapeutic target in type 2 diabetes. It is known to be inhibited by Gly-Pro-type peptides derived from collagen.[8][9] This interaction highlights a potential link between collagen metabolism and glucose homeostasis, where collagen-derived peptides could modulate DPP-IV activity.

Role in Signal Transduction for Collagen Homeostasis

Recent evidence indicates that collagen-derived peptides containing the Gly-Pro motif, such as Gly-Pro-Hydroxyproline (Gly-Pro-Hyp), are not merely metabolic byproducts but act as bioactive signaling molecules.

Stimulation of Collagen Synthesis

Upon oral administration and absorption, collagen tripeptides like Gly-Pro-Hyp can reach the dermal tissue.[10] Here, they engage with fibroblast receptors to activate signaling cascades that promote the synthesis of new ECM components.[10] Key pathways involved include:

-

TGF-β/Smad Pathway : This is a canonical pathway for fibrosis and collagen synthesis. Peptides can stimulate the expression of TGF-β, which in turn phosphorylates Smad proteins (Smad2/3), leading to their translocation to the nucleus and transcription of collagen genes (e.g., COL1A1, COL1A2).[10][11][12]

-

MAPK/ERK Pathway : The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK) branch, is also activated, further promoting fibroblast proliferation and collagen production.[10]

Pro-inflammatory and Degradative Signaling

Conversely, modified or related peptides can promote a catabolic state. For example, N-acetylated proline-glycine-proline (N-Ac-PGP), a chemokine derived from collagen, accumulates in degenerative discs and promotes inflammation.[13] It activates the NF-κB and MAPK signaling pathways , leading to the upregulation and secretion of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) and matrix-degrading enzymes (MMP-3, MMP-13, ADAMTS4).[13] This illustrates that the context and specific structure of Gly-Pro-containing peptides can dictate opposing effects on collagen turnover.

Quantitative Data on this compound and Precursors in Collagen Metabolism

The following table summarizes key quantitative findings from studies investigating the impact of Gly-Pro and its constituent amino acids on collagen metabolism.

| Parameter Measured | Model/System | Key Finding | Quantitative Value | Reference |

| Urinary Gly-Pro | Human patients with pressure sores vs. controls | Significantly increased Gly-Pro excretion in patients, indicating accelerated collagen breakdown. | Cut-off value: 7 µmol/mmol creatinine (B1669602) for positive predictive value of 70%. | [5] |

| Collagen Content | Mirror Carp (Cyprinus carpio) muscle and skin | 8-week dietary supplementation with 0.5% glycine, proline, or hydroxyproline increased collagen levels. | p < 0.05 for all treatment groups vs. control. | [12] |

| Gene Expression (smad2, tgfβr2, tor) | Mirror Carp muscle | Dietary proline (0.5%) upregulated key genes in the TGF-β and mTOR synthesis pathways. | p=0.035 (smad2), p=0.003 (tgfβr2), p=0.030 (tor). | [12] |

| Gene Expression (smad2, col1a2) | Mirror Carp muscle | Dietary glycine (0.5%) downregulated genes associated with collagen synthesis. | p=0.001 for both smad2 and col1a2. | [12] |

| Type II Collagen Synthesis | Bovine articular chondrocytes in vitro | Increasing glycine concentration in culture medium persistently enhanced collagen synthesis. | 60-75% increase with glycine concentrations ≥ 1.0 mM. | [14] |

| FAP-Targeted Probe Uptake | U87MG glioblastoma xenograft in mice | A PET probe containing a Gly-Pro sequence showed significantly higher tumor retention than a standard probe. | 4.467 vs. 1.267 %ID/g at 0.5h post-injection. | [15] |

Key Experimental Protocols

Detailed methodologies are crucial for the reproducible study of Gly-Pro's role in collagen metabolism.

Protocol: Quantification of Urinary this compound by HPLC

This protocol is adapted from methodologies used to assess collagen turnover in clinical settings.[5]

-

Sample Collection : Collect 24-hour urine samples from subjects. To prevent degradation, keep samples refrigerated during collection and freeze at -20°C immediately after.

-

Sample Preparation :

-

Thaw urine samples and centrifuge to remove any precipitate.

-

Creatinine levels must be determined using a standard clinical assay to normalize Gly-Pro excretion.

-

Perform a pre-purification step using a cation-exchange column to separate dipeptides from free amino acids and other interfering substances.

-

-

HPLC Analysis :

-

System : A high-performance liquid chromatography system equipped with a UV detector.

-

Column : A reverse-phase C18 column is typically used.

-

Mobile Phase : A gradient elution using a buffer system (e.g., Buffer A: sodium phosphate; Buffer B: acetonitrile).

-

Detection : Monitor the eluate at a specific wavelength (e.g., 214 nm) for peptide bonds.

-

Quantification : Create a standard curve using known concentrations of synthetic Gly-Pro. Calculate the concentration in samples and normalize to creatinine levels (reported as µmol Gly-Pro / mmol creatinine).

-

Protocol: In Vitro Collagen Synthesis Assay in Fibroblasts/Chondrocytes

This protocol outlines a general method to assess the effect of Gly-Pro or its precursors on collagen production by cultured cells.[14][16]

-

Cell Culture :

-

Culture primary human dermal fibroblasts or bovine articular chondrocytes in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

-

Plate cells in 6-well or 12-well plates and grow to confluence.

-

-

Treatment :

-

Once confluent, switch cells to a low-serum or serum-free medium to reduce background.

-

Add the test compounds (e.g., varying concentrations of glycine, proline, or Gly-Pro) to the medium. Include a positive control (e.g., TGF-β) and a negative (vehicle) control.

-

Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

-

Sample Collection :

-

Supernatant : Collect the cell culture medium to measure secreted collagen.

-

Cell Layer : Wash the cells with PBS, then lyse them to measure cell-associated collagen or for gene expression analysis.

-

-

Collagen Quantification :

-

Sirius Red Assay : A colorimetric method where the Sirius Red dye specifically binds to the [Gly-X-Y]n helical structure of collagen. The dye-collagen complex is precipitated, washed, and then solubilized for absorbance reading (e.g., at 540 nm).[17]

-

Hydroxyproline Assay : A highly specific method that measures the total amount of hydroxyproline (an amino acid largely unique to collagen) after acid hydrolysis of the sample.

-

ELISA : Use specific antibodies to quantify a particular type of collagen (e.g., Type I or Type II).[14]

-

-

Data Analysis : Normalize collagen measurements to total protein content or cell number to account for differences in cell proliferation.

Implications for Research and Drug Development

The central role of Gly-Pro in collagen turnover presents several opportunities for therapeutic and diagnostic development:

-

Biomarker Development : Urinary or serum levels of Gly-Pro could serve as a sensitive biomarker for diseases characterized by high collagen turnover, such as liver fibrosis, certain cancers, and arthritis.

-

Therapeutic Targeting :

-

FAP Inhibitors : The development of specific FAP inhibitors is an active area of cancer research, aiming to disrupt the tumor microenvironment and reduce invasion. Probes with Gly-Pro sequences are being developed for targeted imaging and therapy.[15]

-

DPP-IV Inhibitors : Understanding the interaction between collagen-derived peptides and DPP-IV may reveal new therapeutic avenues for metabolic diseases.

-

Prolidase Modulation : Enhancing prolidase activity could be a strategy to improve proline recycling and support collagen synthesis in wound healing contexts.

-

-

Nutraceuticals and Regenerative Medicine : Bioactive collagen peptides enriched with Gly-Pro and Gly-Pro-Hyp are being heavily investigated for their ability to stimulate endogenous collagen production, with applications in dermatology (skin aging), orthopedics (joint health), and sports medicine.[10]

Conclusion

This compound is far more than a simple catabolite of collagen breakdown. It is a key bioactive dipeptide that functions as a substrate for critical recycling enzymes, a recognition motif for regulatory proteases like FAP and DPP-IV, and a precursor to signaling molecules that can modulate collagen gene expression. Its dual role in both anabolic and catabolic pathways places it at the heart of collagen homeostasis. A thorough understanding of the pathways it governs is essential for researchers and drug developers aiming to create targeted interventions for a wide range of diseases involving dysregulated collagen metabolism.

References

- 1. Roles of dietary glycine, proline, and hydroxyproline in collagen synthesis and animal growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Proline Precursors and Collagen Synthesis: Biochemical Challenges of Nutrient Supplementation and Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Showing Compound this compound (FDB022202) - FooDB [foodb.ca]

- 5. Urine glycyl-L-proline increase and skin trophicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. Peptide substrate profiling defines fibroblast activation protein as an endopeptidase of strict Gly(2)-Pro(1)-cleaving specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Collagen derived Gly-Pro-type DPP-IV inhibitory peptides: Structure-activity relationship, inhibition kinetics and inhibition mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Potential Benefits of Glycine, Proline and Hydroxyproline on Growth and Flesh Quality of Mirror Carp (Cyprinus carpio var. specularis) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Collagen-derived N-acetylated proline-glycine-proline upregulates the expression of pro-inflammatory cytokines and extracellular matrix proteases in nucleus pulposus cells via the NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. High glycine concentration increases collagen synthesis by articular chondrocytes in vitro: acute glycine deficiency could be an important cause of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Fibroblast Activation Protein Targeting Probe with Gly-Pro Sequence for PET of Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Techniques to Assess Collagen Synthesis, Deposition, and Cross-Linking In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]

The Metabolic Pathway of Glycylproline in Humans: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycylproline, a dipeptide primarily derived from the catabolism of collagen, plays a crucial role in human physiology. Its metabolism is intricately linked to collagen turnover, cellular signaling, and overall protein homeostasis. The principal enzyme responsible for its hydrolysis is prolidase (EC 3.4.13.9), a cytosolic metalloenzyme with high specificity for Xaa-Proline dipeptides. Dysregulation of this compound metabolism, often due to prolidase deficiency, leads to a range of clinical manifestations, underscoring its physiological significance. This guide provides a comprehensive overview of the metabolic pathway of this compound in humans, detailing its absorption, enzymatic breakdown, renal handling, and its intersection with key cellular signaling cascades.

Introduction

Glycyl-L-proline is a dipeptide composed of glycine (B1666218) and proline, two amino acids that are highly abundant in collagen.[1][2] As such, the primary endogenous source of this compound is the degradation of collagen, a process essential for tissue remodeling, wound healing, and normal physiological turnover.[3] The metabolic fate of this compound is of significant interest due to its implications in various pathological conditions, including prolidase deficiency, a rare autosomal recessive disorder characterized by the accumulation and massive urinary excretion of iminodipeptides, particularly this compound.[4][5] Understanding the intricacies of this compound metabolism is therefore critical for the development of diagnostics and therapeutics for these conditions.

Intestinal Absorption and Transport

The intestinal absorption of this compound occurs predominantly as the intact dipeptide, a process that is more efficient than the absorption of its constituent free amino acids.[3][6] This transport is mediated by peptide transporters, followed by intracellular hydrolysis.[6]

In Vivo Intestinal Perfusion Studies

Studies utilizing in vivo perfusion of rat jejunal and ileal segments have demonstrated that the absorption rates of this compound are proportional to its concentration, with the jejunum showing a higher absorption rate than the ileum.[7] Interestingly, during the absorption of this compound, a reflux of free glycine and proline back into the intestinal lumen has been observed, suggesting a complex interplay between transport and intracellular metabolism.[6][7]

Enzymatic Hydrolysis: The Role of Prolidase

The key metabolic step in the breakdown of this compound is its hydrolysis into glycine and proline, a reaction catalyzed by the enzyme prolidase (PEPD).[3][8] Prolidase is a cytosolic manganese-dependent dipeptidase ubiquitously expressed in human tissues.[3] It exhibits high specificity for dipeptides with a C-terminal proline or hydroxyproline.[9]

Prolidase Kinetics

The catalytic efficiency of prolidase is crucial for maintaining the cellular pool of proline, which is essential for collagen resynthesis.[8] Kinetic parameters of human prolidase have been determined, providing insights into its enzymatic activity.

| Parameter | Value | Substrate | Reference |

| Km | 90.4 µM | Gly-L-Pro | [10] |

| Ki (with Cbz-Pro) | 90.4 µM | Gly-L-Pro | [10] |

| Optimal pH | 7.8 | [11] | |

| Optimal Temperature | 37-50 °C | [11] |

Table 1: Kinetic Parameters of Human Prolidase.

Renal Handling

This compound is filtered by the glomerulus and subsequently reabsorbed in the proximal tubules.[12][13] In healthy individuals, urinary excretion of this compound is negligible.[10] However, in conditions of impaired prolidase activity or certain bone diseases associated with high collagen turnover, significant amounts of this compound can be detected in the urine.[10][14] The renal transport of this compound appears to be independent of the transport mechanisms for free glycine and L-proline.[10] The peptide transporters PEPT1 and PEPT2, present in the renal brush border membranes, are likely involved in the reabsorption of this compound.[12][15]

Signaling Pathways Associated with this compound Metabolism

The metabolism of this compound, primarily through the action of prolidase and the subsequent availability of proline, is interconnected with several key signaling pathways that regulate cell growth, proliferation, and tissue remodeling.

TGF-β Signaling

Transforming growth factor-beta (TGF-β) signaling, a critical regulator of collagen biosynthesis, has been shown to be influenced by prolidase activity.[6][16] Prolidase inhibitors decrease the expression of TGF-β1 and its receptors, while the products of prolidase activity, proline and hydroxyproline, have the opposite effect.[6] This suggests a feedback loop where collagen breakdown products can influence further collagen synthesis.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway, a central regulator of cell growth and proliferation, is also modulated by proline levels.[9] Proline, the product of this compound hydrolysis, can activate this pathway, thereby promoting protein synthesis and cell survival.[17] This highlights a mechanism by which collagen turnover can directly influence cellular anabolic processes.

EGFR Signaling

Recent studies have unveiled a non-enzymatic role for prolidase as a ligand for the Epidermal Growth Factor Receptor (EGFR).[8][18] Extracellular prolidase can directly bind to and activate EGFR, leading to the stimulation of downstream signaling pathways, including the PI3K/Akt/mTOR and Ras/Raf/ERK pathways, which are critical for cell proliferation and survival.[18][19] This novel function of prolidase is independent of its catalytic activity.[18]

Experimental Protocols

Prolidase Activity Assay

A common method for determining prolidase activity involves the quantification of proline released from the hydrolysis of this compound.

Materials:

-

Serum or tissue homogenate

-

Trizma HCl buffer (40 mmol/L, pH 8.0)

-

MnCl2 solution (2.5 mmol/L)

-

Glycyl-L-proline (Gly-Pro) solution (30 mmol/L)

-

Trichloroacetic acid (TCA) solution (20%)

-

Reagents for Chinard's method for proline quantification

Procedure:

-

Dilute the serum or tissue homogenate 40-fold with Trizma HCl buffer containing MnCl2.

-

Pre-incubate the diluted sample at 37°C for 2 hours to activate the enzyme.

-

Initiate the reaction by adding 100 µL of the pre-incubated sample to a reaction mixture containing Gly-Pro in Trizma HCl buffer.

-

Incubate the reaction mixture at 37°C for 30 minutes.

-

Stop the reaction by adding 0.5 mL of 20% TCA solution.

-

Centrifuge the mixture to pellet the precipitated proteins.

-

Quantify the proline concentration in the supernatant using Chinard's method or a modified version.[20]

-

Enzyme activity is typically expressed as µmol of proline released per minute per mg of protein.[14]

In Vivo Intestinal Perfusion

This technique allows for the study of dipeptide absorption in a physiologically relevant model.

Procedure Outline:

-

Anesthetize the animal (e.g., rat).

-

Surgically expose the small intestine and isolate a segment of the jejunum or ileum.

-

Cannulate the proximal and distal ends of the isolated segment.

-

Perfuse the segment with a solution containing a known concentration of radiolabeled ([14C] or [3H]) this compound.[7]

-

Collect the perfusate exiting the distal cannula.

-

Analyze the collected perfusate for the disappearance of the radiolabeled dipeptide and the appearance of its constituent amino acids using radioactivity assays and amino acid analysis.[7]

-

Absorption rates are calculated based on the net removal of the substrate from the perfusate.[7]

Caco-2 Cell Culture Model for Transport Studies

The Caco-2 cell line, a human colon adenocarcinoma cell line, differentiates into a monolayer of polarized enterocytes, providing an excellent in vitro model for studying intestinal transport.

Procedure Outline:

-

Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for approximately 21 days to allow for differentiation and formation of a tight monolayer.[21][22]

-

Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).[21]

-

Apply a solution containing this compound to the apical (AP) side of the monolayer.

-

At various time points, collect samples from the basolateral (BL) side.

-

Analyze the basolateral samples for the presence of intact this compound and its constituent amino acids using methods like HPLC or LC-MS/MS.

-

The apparent permeability coefficient (Papp) can be calculated to quantify the transport rate across the monolayer.[21]

Conclusion

The metabolic pathway of this compound is a critical component of collagen metabolism and cellular regulation. Its journey from the intestinal lumen or the site of collagen breakdown to its ultimate hydrolysis by prolidase is tightly regulated. The interplay between this compound metabolism and key signaling pathways such as TGF-β, PI3K/Akt/mTOR, and EGFR highlights its broader physiological importance beyond simple amino acid recycling. Further research into the nuances of this pathway will undoubtedly provide valuable insights for the development of novel therapeutic strategies for a range of diseases, from rare genetic disorders like prolidase deficiency to more common conditions involving aberrant collagen metabolism and cellular proliferation.

References

- 1. Recombinant Prolidase Activates EGFR-Dependent Cell Growth in an Experimental Model of Inflammation in HaCaT Keratinocytes. Implication for Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. H(+)-coupled (Na(+)-independent) proline transport in human intestinal (Caco-2) epithelial cell monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. gut.bmj.com [gut.bmj.com]

- 4. Dipeptide absorption in man - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recombinant Human Prolidase (rhPEPD) Induces Wound Healing in Experimental Model of Inflammation through Activation of EGFR Signalling in Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Prolidase-dependent regulation of TGF β (corrected) and TGF β receptor expressions in human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Intestinal absorption of glycine and glycyl-L-proline in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 10. HPLC-based kinetics assay for monitoring prolidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Clinical Genetics of Prolidase Deficiency: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.physiology.org [journals.physiology.org]

- 13. Renal tubular processing of small peptide hormones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Kinetic and Structural Evidences on Human Prolidase Pathological Mutants Suggest Strategies for Enzyme Functional Rescue - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Kinetic Measurements of Di- and Tripeptide and Peptidomimetic Drug Transport in Different Kidney Regions Using the Fluorescent Membrane Potential-Sensitive Dye, DiS-C3-(3) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. KLF6 activates Sp1-mediated prolidase transcription during TGF-β1 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Prolidase Directly Binds and Activates Epidermal Growth Factor Receptor and Stimulates Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | Recombinant Prolidase Activates EGFR-Dependent Cell Growth in an Experimental Model of Inflammation in HaCaT Keratinocytes. Implication for Wound Healing [frontiersin.org]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. Caco-2/HT29-MTX co-cultured cells as a model for studying physiological properties and toxin-induced effects on intestinal cells | PLOS One [journals.plos.org]

Glycylproline as a Key Biomarker for Prolidase Deficiency: A Technical Guide

Executive Summary: Prolidase deficiency (PD) is a rare, autosomal recessive disorder caused by mutations in the PEPD gene, leading to a dysfunctional prolidase enzyme.[1][2] This enzyme is critical for the final stages of collagen catabolism, specifically for recycling proline from imidodipeptides like glycylproline (Gly-Pro).[3][4] Its deficiency results in a multisystemic disease characterized by severe skin ulcerations, recurrent infections, splenomegaly, and variable intellectual disability.[5][6][7] The biochemical hallmark of this condition is a massive urinary excretion of imidodipeptides, with this compound being the most prominent.[8] This guide provides a comprehensive technical overview of the role of this compound as a definitive indicator of prolidase deficiency, detailing the underlying biochemistry, quantitative data, and the experimental protocols essential for its diagnosis and study.

Introduction to Prolidase Deficiency

Prolidase deficiency is an inborn error of metabolism that disrupts the body's ability to break down and recycle proteins rich in proline, most notably collagen.[4][6] The condition, also known as hyperimidodipeptiduria, is rare, with an estimated incidence of 1 to 2 per million newborns.[1][9]

Pathophysiology and Clinical Manifestations

Mutations in the PEPD gene on chromosome 19 lead to a loss of prolidase enzyme activity.[1][2] Prolidase is the only human enzyme capable of cleaving the peptide bond between an N-terminal amino acid and a C-terminal proline or hydroxyproline.[3][4] The inability to cleave these dipeptides, particularly Gly-Pro, disrupts the recycling of proline, an amino acid vital for collagen synthesis and overall protein metabolism.[1][10] The accumulation of undigested dipeptides is thought to induce apoptosis and inflammation, contributing to the clinical signs.[2]

The clinical presentation is highly variable but often includes:

-

Dermatological Issues: Severe, painful, and recurrent skin ulcers, especially on the lower extremities, are a hallmark of the disease.[5] Other skin features include telangiectasias and photosensitivity.[1]

-

Immunological Dysfunction: Patients frequently suffer from recurrent skin and respiratory tract infections.[5][9] An association with autoimmune conditions, particularly systemic lupus erythematosus (SLE), has also been described.[5][6]

-

Systemic Involvement: Splenomegaly is common, sometimes accompanied by hepatomegaly.[5][9]

-

Developmental and Neurological Features: Developmental delay and intellectual disability of varying degrees are reported in a majority of individuals.[5]

-

Dysmorphic Features: Characteristic facial features may include a high forehead, a flat nasal bridge, and widely spaced eyes.[7][9]

The Role of Prolidase in Collagen Metabolism

Collagen, the most abundant protein in the body, is continuously remodeled. This process involves its breakdown into smaller peptides. Prolidase performs the final and rate-limiting step in this degradation pathway by hydrolyzing dipeptides, such as this compound, into their constituent amino acids (glycine and proline).[3] This releases proline, which is then available for the re-synthesis of new collagen, a process essential for wound healing, tissue repair, and maintaining the integrity of the extracellular matrix.[3][4]

This compound as the Primary Indicator

Biochemical Basis for this compound Accumulation

In a healthy individual, prolidase efficiently cleaves Gly-Pro and other imidodipeptides released during collagen turnover. In prolidase deficiency, this cleavage is severely impaired. Consequently, these dipeptides, with Gly-Pro being the most abundant, accumulate in cells and are subsequently excreted in massive quantities in the urine.[6][8] This massive imidodipeptiduria is the definitive biochemical sign of the disease.[6][7] While other proline-containing dipeptides are also elevated, Gly-Pro is the most strikingly increased and serves as the primary diagnostic marker.[4][8]

Quantitative Analysis

The diagnosis of prolidase deficiency relies on demonstrating massive imidodipeptiduria and confirming reduced enzyme activity. The following tables summarize typical quantitative findings.

Table 1: Urinary this compound Levels in Prolidase Deficiency vs. Healthy Controls

| Analyte | Patient Population | Concentration Range (umol/mmol creatinine) | Method |

| This compound | Healthy Adults | 0 - 16.17 | LC-MS/MS |

| This compound | Prolidase Deficiency | Massively elevated (e.g., 10-30 mmol/day total imidodipeptides)[7] | Amino Acid Analysis |

Note: Direct comparative values in umol/mmol creatinine (B1669602) for PD patients are variable but are consistently several orders of magnitude higher than the normal range.

Table 2: Prolidase Enzyme Activity in Various Cell Types

| Sample Type | Patient Status | Enzyme Activity |

| Erythrocytes | Healthy Control | Normal/Reference Range |

| Erythrocytes | Prolidase Deficiency | Severely reduced or absent[8] |

| Leukocytes | Healthy Control | Normal/Reference Range |

| Leukocytes | Prolidase Deficiency | Severely reduced or absent[8] |

| Fibroblasts | Healthy Control | Normal/Reference Range |

| Fibroblasts | Prolidase Deficiency | Severely reduced or absent[8] |

Diagnostic and Experimental Protocols

A definitive diagnosis is established through a combination of clinical suspicion, biochemical analysis of urine, and measurement of enzyme activity, often confirmed by genetic testing.[5][6]

Workflow for Prolidase Deficiency Diagnosis

References

- 1. dermnetnz.org [dermnetnz.org]

- 2. Prolidase deficiency - Wikipedia [en.wikipedia.org]

- 3. Frontiers | PROLIDASE: A Review from Discovery to its Role in Health and Disease [frontiersin.org]

- 4. Clinical and biochemical characterization of a patient with prolidase deficiency, a rare disorder of collagen metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Prolidase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Orphanet: Prolidase deficiency [orpha.net]

- 8. Quantitative analysis of the natural history of prolidase deficiency: description of 17 families and systematic review of published cases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medlineplus.gov [medlineplus.gov]

- 10. PEPD - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to Glycylproline: Chemical Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycylproline (Gly-Pro) is a dipeptide composed of the amino acids glycine (B1666218) and proline. It is a naturally occurring molecule that plays a significant role in various biological processes, most notably as a constituent of collagen and as a metabolite in its turnover. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological functions of this compound. Detailed experimental protocols for its synthesis, purification, and analysis are presented, alongside an exploration of its involvement in key signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic and biological potential of this dipeptide.

Chemical Structure and Identification

This compound is a dipeptide formed through a peptide bond between the carboxyl group of glycine and the amino group of proline. The proline residue's unique cyclic structure imparts a characteristic kink in the peptide backbone.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Citation |

| IUPAC Name | (2S)-1-(2-aminoacetyl)pyrrolidine-2-carboxylic acid | [1][2] |

| Molecular Formula | C₇H₁₂N₂O₃ | [1][2] |

| CAS Number | 704-15-4 | [1][2] |

| SMILES String | C1C--INVALID-LINK--C(=O)O | [1] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its biological activity, solubility, and analytical characterization.

Table 2: Physicochemical Properties of this compound

| Property | Value | Citation |

| Molecular Weight | 172.18 g/mol | [1][2] |

| Melting Point | 185 °C | [3] |

| Solubility | Soluble in water | [3] |

| pKa (Acidic) | ~3.18 | [3] |

| pKa (Basic) | ~8.13 | [3] |

| Appearance | White to off-white crystalline powder | [3] |

Biological Significance and Signaling Pathways

This compound is involved in several key biological processes, from being a fundamental component of collagen to modulating cellular signaling pathways.

Role in Collagen Metabolism

This compound is a primary degradation product of collagen, the most abundant protein in mammals. The breakdown of collagen releases Gly-Pro, which can then be further metabolized. This process is integral to tissue remodeling and repair.

Neuroprotective and Inflammatory Signaling

Recent studies have highlighted the potential neuroprotective and anti-inflammatory roles of this compound and related peptides. These effects are thought to be mediated through the modulation of key signaling pathways.

The Transforming Growth Factor-beta (TGF-β) signaling pathway is crucial in cell growth, differentiation, and extracellular matrix production. This compound-containing peptides have been shown to influence this pathway, which has implications for tissue repair and fibrosis.

The MDM2-p53 pathway is a critical regulator of cell cycle and apoptosis. The cyclic form of this compound (cGP) has been found to interact with this pathway, suggesting a role in cellular protection against stress.

References

- 1. LC-MS/MS method for proline-glycine-proline and acetylated proline-glycine-proline in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Glycyl-L-proline | C7H12N2O3 | CID 3013625 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1H- and 13C-NMR investigations on cis-trans isomerization of proline peptide bonds and conformation of aromatic side chains in H-Trp-(Pro)n-Tyr-OH peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

Endogenous Sources of Glycylproline: A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Glycylproline (Gly-Pro) is a dipeptide that plays a significant role in various physiological and pathological processes. As an endogenous molecule, its origins are intrinsically linked to the turnover of structural proteins within the extracellular matrix (ECM). This technical guide provides a comprehensive overview of the primary endogenous sources of this compound, focusing on the degradation of collagen and elastin (B1584352). It details the enzymatic processes governing its formation and subsequent metabolism, presents available quantitative data on its physiological concentrations, and outlines detailed experimental protocols for its quantification and the assessment of related enzyme activities. Furthermore, this guide illustrates the key signaling pathways involved in the regulation of its precursor proteins through detailed diagrams. This document is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, cell biology, and drug development who are investigating the roles of this compound in health and disease.

Introduction

This compound is a dipeptide composed of the amino acids glycine (B1666218) and proline. Its presence in biological fluids and tissues is primarily a consequence of the catabolism of proline-rich proteins. The principal endogenous sources of this compound are the breakdown of collagen and, to a lesser extent, elastin, two of the most abundant proteins in the human body. The release of Gly-Pro into the circulation and its subsequent metabolic fate are tightly regulated by a series of enzymes, most notably prolidase and Dipeptidyl Peptidase IV (DPP4).

Elevated levels of this compound have been associated with various pathological conditions, including connective tissue disorders, bone diseases, and inflammatory responses, making it a potential biomarker and therapeutic target.[1][2] A thorough understanding of its endogenous sources and metabolic pathways is therefore crucial for advancing research in these areas.

Primary Endogenous Sources of this compound

Collagen Degradation

Collagen is the most abundant protein in the animal kingdom and the primary component of connective tissues. Its unique triple-helix structure is rich in glycine and proline residues, with the repeating motif Gly-X-Y, where X is often proline and Y is often hydroxyproline. The degradation of collagen is a complex process mediated by a family of enzymes known as Matrix Metalloproteinases (MMPs).[3]

During tissue remodeling, inflammation, or pathological processes, various MMPs, including MMP-1, MMP-8, and MMP-13 (collagenases), initiate the cleavage of the intact collagen triple helix into smaller fragments.[4] These fragments are then further degraded by other proteases, such as gelatinases (MMP-2 and MMP-9), leading to the release of smaller peptides, including this compound.[3] this compound is recognized as an end product of collagen metabolism.[5]

Elastin Degradation

Elastin is another critical protein of the extracellular matrix, responsible for the elasticity and resilience of tissues such as the skin, lungs, and blood vessels. Like collagen, elastin is rich in glycine and proline residues. The degradation of elastin is primarily carried out by elastases, a class of proteases that includes MMP-7, MMP-9, and MMP-12.[6] The breakdown of elastin fibers also contributes to the pool of endogenous this compound, although it is considered a less significant source compared to collagen due to the lower overall abundance and turnover rate of elastin in most tissues.[7]

Enzymatic Regulation of this compound Metabolism

The concentration of this compound in the body is regulated by the activity of specific enzymes that are responsible for its cleavage.

Prolidase (PEPD)

Prolidase (EC 3.4.13.9), also known as X-prolyl-dipeptidase, is the primary enzyme responsible for the hydrolysis of dipeptides with a C-terminal proline or hydroxyproline, including this compound.[8] It cleaves Gly-Pro into its constituent amino acids, glycine and proline, which can then be reutilized for protein synthesis or other metabolic processes. Prolidase deficiency is a rare autosomal recessive disorder characterized by the accumulation of proline-containing dipeptides in urine and plasma, leading to a variety of clinical manifestations, including skin lesions and recurrent infections.[8]

Dipeptidyl Peptidase IV (DPP4)

Dipeptidyl Peptidase IV (DPP4, also known as CD26) is a serine exopeptidase that cleaves X-proline or X-alanine dipeptides from the N-terminus of polypeptides. While its primary substrates are incretin (B1656795) hormones like GLP-1, DPP4 can also act on other proline-containing peptides. Although prolidase is the main enzyme for Gly-Pro cleavage, DPP4's broad substrate specificity suggests a potential, albeit likely minor, role in this compound metabolism, particularly in the context of larger peptide degradation.

Quantitative Data on this compound Concentrations

The concentration of this compound in biological fluids can vary depending on the physiological or pathological state of an individual. The following tables summarize available quantitative data for this compound in healthy individuals.

Table 1: this compound Concentration in Human Plasma

| Analyte | Matrix | Concentration Range | Method | Reference |

| This compound | Plasma | 0 - 2.6 nmol/mL | Not Specified | [9] |

Table 2: this compound Concentration in Human Urine

| Analyte | Matrix | Concentration Range | Method | Reference |

| This compound | Urine | 0 - 16.17 µmol/mmol creatinine | LC-MS/MS | [10] |

Note: Pathological conditions can significantly alter these concentrations. For instance, patients with severe active rickets and those with pressure sores show markedly increased urinary excretion of this compound.[9]

Experimental Protocols

Quantification of this compound in Human Plasma by LC-MS/MS

This protocol is based on established methods for the quantification of small peptides in biological fluids.[11][12][13]

5.1.1. Principle

This method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the sensitive and specific quantification of this compound in human plasma. A stable isotope-labeled internal standard (SIL-IS) is used for accurate quantification.

5.1.2. Materials and Reagents

-

This compound standard

-

This compound stable isotope-labeled internal standard (e.g., Glycyl-[¹³C₅,¹⁵N]-proline)

-

Acetonitrile (ACN), LC-MS grade

-

Formic acid (FA), LC-MS grade

-

Ultrapure water

-

Human plasma (collected in K₂EDTA tubes)

-

Protein precipitation plates or microcentrifuge tubes

-

LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

5.1.3. Sample Preparation

-

Thaw plasma samples on ice.

-

In a 1.5 mL microcentrifuge tube, add 50 µL of plasma.

-

Add 10 µL of the SIL-IS working solution (concentration to be optimized).

-

Add 200 µL of ice-cold ACN containing 0.1% FA to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% water with 0.1% FA, 5% ACN).

-

Vortex and centrifuge before transferring to an autosampler vial for LC-MS/MS analysis.

5.1.4. LC-MS/MS Analysis

-

LC Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% FA in water.

-

Mobile Phase B: 0.1% FA in ACN.

-

Gradient: A suitable gradient to separate this compound from other plasma components (e.g., 5% B for 0.5 min, ramp to 95% B over 3 min, hold for 1 min, return to 5% B and equilibrate).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5-10 µL.

-

Mass Spectrometer: Operated in positive electrospray ionization (ESI) mode.

-

MRM Transitions:

-

This compound: Precursor ion [M+H]⁺ → Product ion (specific fragment to be determined, e.g., proline immonium ion).

-

SIL-IS: Corresponding precursor and product ions.

-

-

Data Analysis: Quantify this compound concentration by comparing the peak area ratio of the analyte to the SIL-IS against a calibration curve prepared in a surrogate matrix (e.g., charcoal-stripped plasma).

Prolidase Activity Assay in Erythrocytes

This protocol is adapted from established spectrophotometric methods.[8][14]

5.2.1. Principle

Prolidase activity is determined by measuring the amount of proline released from the substrate this compound. The liberated proline is then quantified colorimetrically using Chinard's reagent (ninhydrin in acetic acid and phosphoric acid).

5.2.2. Materials and Reagents

-

Packed red blood cells (erythrocytes)

-

This compound substrate solution (e.g., 90 mM in water)

-

Manganese chloride (MnCl₂) solution (e.g., 50 mM)

-

Tris-HCl buffer (e.g., 50 mM, pH 7.8)

-

Trichloroacetic acid (TCA) solution (e.g., 0.45 M)

-

Chinard's reagent: Ninhydrin dissolved in a mixture of glacial acetic acid and 6 M phosphoric acid.

-

Glacial acetic acid

-

Proline standard solutions (for calibration curve)

-

Spectrophotometer

5.2.3. Sample Preparation (Erythrocyte Hemolysate)

-

Wash packed erythrocytes three times with cold 0.9% NaCl solution, centrifuging at 1,000 x g for 10 minutes at 4°C after each wash.

-

Lyse the washed erythrocytes by adding an equal volume of distilled water and freeze-thawing three times.

-

Centrifuge the hemolysate at 12,000 x g for 15 minutes at 4°C to remove cell debris.

-

Collect the supernatant (hemolysate) and determine the protein concentration (e.g., by Bradford assay).

5.2.4. Enzyme Assay

-

Pre-activate the prolidase by incubating 100 µL of the hemolysate with 100 µL of Tris-HCl buffer containing 1 mM MnCl₂ at 37°C for 24 hours.

-

Start the enzymatic reaction by adding 100 µL of the this compound substrate solution to the pre-activated enzyme mixture.

-

Incubate the reaction mixture at 37°C for 30 minutes.

-

Stop the reaction by adding 1 mL of 0.45 M TCA.

-

Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

-

Collect the supernatant for proline quantification.

5.2.5. Proline Quantification

-

To 500 µL of the supernatant, add 500 µL of glacial acetic acid and 500 µL of Chinard's reagent.

-

Boil the mixture in a water bath for 60 minutes.

-

Cool the tubes on ice.

-

Add 1.5 mL of glacial acetic acid.

-

Measure the absorbance at 515 nm.

-

Prepare a calibration curve using proline standard solutions treated in the same manner.

-

Calculate the prolidase activity as nmol of proline released per minute per mg of protein.

Signaling Pathways and Logical Relationships

MMP-Mediated Collagen Degradation Pathway

The degradation of collagen, the primary source of this compound, is initiated by the action of Matrix Metalloproteinases. This signaling cascade is a critical component of tissue remodeling.

References

- 1. Matrix Metalloproteinase Mediated Type I Collagen Degradation — An Independent Risk Factor for Mortality in Women - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Matrix metalloproteinase collagenolysis in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. Normal (and Abnormal) Urine Test Results and What They Indicate [healthline.com]

- 5. researchgate.net [researchgate.net]

- 6. PROLIDASE: A Review from Discovery to its Role in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound (Plasma) - OMX Organic Metabolomics / Diagnostic Solutions - Lab Results explained | HealthMatters.io [healthmatters.io]

- 9. LC-MS/MS method for Proline-Glycine-Proline and acetylated Proline-Glycine-Proline in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. LC-MS/MS method for proline-glycine-proline and acetylated proline-glycine-proline in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 13. Prolidase Activity Assays: a Survey of the Reported Literature Methodologies [ricerca.unich.it]

- 14. HPLC-based kinetics assay for monitoring prolidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dipeptide Glycylproline: A Comprehensive Technical Guide on its Discovery, History, and Research

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a thorough exploration of the dipeptide Glycylproline, from its initial discovery in the nascent field of peptide chemistry to its current standing in biomedical research. This document details its physicochemical properties, its central role in collagen metabolism, its implication in the genetic disorder prolidase deficiency, and the evolution of experimental protocols for its synthesis and quantification.

Discovery and the Dawn of Peptide Synthesis

The story of this compound is intrinsically linked to the foundational work of Hermann Emil Fischer, a pioneering German chemist and Nobel laureate. At the turn of the 20th century, Fischer's research was pivotal in understanding the structure of proteins.[1][2] He proposed that amino acids are linked by what he termed "peptide bonds" to form polypeptide chains.[2][3] His groundbreaking work included the discovery of the cyclic amino acids proline and hydroxyproline (B1673980).[3][4]

In 1901, Fischer and his collaborator Ernest Fourneau reported the first synthesis of a dipeptide, glycyl-glycine.[3][5][6] This achievement, using methods that are now considered "classical" or solution-phase synthesis, laid the groundwork for the synthesis of other dipeptides. While the exact first synthesis of this compound is not as singularly documented, it was part of Fischer's broader, intensive investigations into protein structure and peptide synthesis between 1899 and 1908.[3] These early methods involved protecting the amino and carboxyl groups of the constituent amino acids, coupling them, and then deprotecting them to yield the final dipeptide.

The field of peptide synthesis has since evolved dramatically, most notably with the development of solid-phase peptide synthesis (SPPS) by Robert Bruce Merrifield in the 1960s, a technique that revolutionized the production of longer and more complex peptides.[7][8][9]

Physicochemical Properties of this compound

This compound is a dipeptide composed of glycine (B1666218) and L-proline.[10] Its structure and properties have been well-characterized.

| Property | Value | Source |

| Molecular Formula | C₇H₁₂N₂O₃ | [10] |

| Molecular Weight | 172.18 g/mol | [10] |

| IUPAC Name | (2S)-1-(2-aminoacetyl)pyrrolidine-2-carboxylic acid | [10] |

| Physical Description | Solid | [10] |

| Melting Point | 155 - 158 °C | [10] |

| Water Solubility | 279 g/L (Predicted) | [11] |

| logP | -3.7 (Predicted) | [11] |

| pKa (Strongest Acidic) | 3.61 (Predicted) | [11] |

| pKa (Strongest Basic) | 8.13 (Predicted) | [11] |

The Central Role of this compound in Collagen Metabolism

This compound is a key metabolite in the turnover of collagen, the most abundant protein in mammals.[12] Collagen's unique triple helix structure is rich in glycine and proline residues, with sequences often following the pattern Gly-Pro-X or Gly-X-Hyp, where X can be any other amino acid residue.[13]

During the degradation of collagen, larger fragments are broken down into smaller peptides. The final step in this process involves the cleavage of dipeptides, particularly those containing a C-terminal proline or hydroxyproline. This compound is a major end product of this degradation pathway.[14] The breakdown of this compound into its constituent amino acids, glycine and proline, is catalyzed by the cytosolic enzyme prolidase (EC 3.4.13.9). This cleavage is crucial for recycling proline for the synthesis of new collagen and other proteins.[14]

Prolidase and the Pathophysiology of Prolidase Deficiency

Prolidase (PEPD) is a manganese-dependent cytosolic exopeptidase that specifically hydrolyzes dipeptides with a C-terminal proline or hydroxyproline.[15] this compound is its most specific substrate.[16][17]

Enzyme Kinetics of Human Prolidase with this compound

| Kinetic Parameter | Reported Value | Source |

| Kₘ (Michaelis-Menten constant) | 5.4 mM | [18] |

| Vₘₐₓ (Maximum reaction velocity) | 489 U/mg | [18] |

| Kᵢ (Inhibition constant for Cbz-Pro) | 90.4 µM | [19] |

Prolidase Deficiency (PD) is a rare autosomal recessive disorder caused by mutations in the PEPD gene, leading to reduced or absent prolidase activity.[20][21][22] This enzymatic block prevents the efficient recycling of proline from collagen breakdown. Consequently, individuals with PD accumulate large amounts of imidodipeptides, including this compound, which are then excreted in the urine (hyperimidodipeptiduria).[15][21]

The clinical manifestations of PD are diverse and can include severe skin ulcers (particularly on the lower legs), recurrent infections, intellectual disability, and characteristic facial features.[22] The buildup of non-degraded dipeptides is thought to induce apoptosis, leading to inflammation and the dermatological issues seen in the disease.[21][22]

This compound Levels in Health and Disease

The quantification of this compound in biological fluids, primarily urine, serves as a key biomarker for prolidase deficiency.[17] However, elevated levels have also been observed in other conditions associated with increased collagen turnover.

| Condition | Biological Fluid | Observation | Source |

| Prolidase Deficiency | Urine | Markedly increased excretion | |

| Pressure Sores | Urine | Significantly higher than controls (cutoff suggested at 7 µmol/mmol creatinine) | [14] |

| Bone Diseases | Urine | Increased excretion reported | [23] |

| Inflammatory Bowel Disease (Ulcerative Colitis) | Not specified | Increased levels compared to controls | [24] |

| Healthy Individuals | Blood, CSF, Saliva, Urine, Feces | Present in detectable amounts |

Modern Research Directions and Signaling Pathways

Recent research has expanded beyond the metabolic role of this compound and its constituent amino acids. Proline and hydroxyproline are now recognized as being involved in key signaling pathways that regulate collagen synthesis. For instance, dietary proline can upregulate genes associated with collagen production, and these processes are modulated by complex signaling networks including the Transforming Growth Factor-β (TGF-β)/Smads pathway and the mechanistic Target of Rapamycin (TOR) pathway.[25]

Experimental Protocols

Solution-Phase Chemical Synthesis of this compound

This protocol is based on classical peptide synthesis methods, employing protecting groups and a coupling agent.

Materials:

-

N-Boc-glycine

-

L-proline methyl ester hydrochloride

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Sodium hydroxide (B78521) (NaOH)

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography).

Methodology:

-

Coupling Reaction:

-

Dissolve N-Boc-glycine, L-proline methyl ester hydrochloride, and HOBt in DCM.

-

Cool the solution to 0°C.

-

Slowly add EDC to the cooled solution.

-

Allow the reaction to stir at 0°C for 2 hours, then at room temperature overnight.

-

Wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the protected dipeptide, Boc-Gly-Pro-OMe.

-

Purify by column chromatography if necessary.

-

-

Deprotection (Boc Removal):

-

Dissolve the purified Boc-Gly-Pro-OMe in a solution of 50% TFA in DCM.

-

Stir at room temperature for 1-2 hours.

-

Remove the solvent under reduced pressure.

-

-

Saponification (Ester Hydrolysis):

-

Dissolve the resulting product in a mixture of methanol (B129727) and water.

-

Add 1M NaOH and stir at room temperature for 2-4 hours, monitoring the reaction by TLC.

-

Neutralize the solution with 1M HCl.

-

Evaporate the solvent and purify the final this compound product, typically by recrystallization or ion-exchange chromatography.

-

Quantification of this compound in Urine by HPLC

This protocol outlines a general method for the analysis of this compound in urine samples, which is crucial for diagnosing prolidase deficiency and in research settings.[14][19]

Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a Diode-Array Detector (DAD) or Mass Spectrometer (MS).

-

Reverse-phase C18 column.

-

Urine samples, collected over 24 hours.

-

This compound standard.

-

Acetonitrile (ACN), HPLC grade.

-

Formic acid or other appropriate mobile phase modifier.

-

Syringe filters (0.22 µm).

Methodology:

-

Sample Preparation:

-

Thaw frozen urine samples at room temperature.

-

Centrifuge the samples to pellet any precipitate.

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

-

For absolute quantification, a protein precipitation or solid-phase extraction step may be required depending on the sensitivity needed.

-

-

HPLC Analysis: